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Introduction
Fluorescent Brightener 71 (FB-71), also widely known by its synonym Calcofluor White (CFW),

is a fluorescent dye that has become an invaluable tool in yeast cell biology. This stilbene

derivative exhibits a high affinity for chitin and cellulose, the primary components of the yeast

cell wall.[1][2][3][4] Upon binding to these polysaccharides, FB-71 fluoresces brightly under

ultraviolet (UV) excitation, providing a rapid and effective method for visualizing the cell wall

and specific cell wall structures.[1][2] Its utility extends from routine morphological examination

to more complex studies of cell cycle progression, cell wall integrity, and chitin dynamics.

These application notes provide detailed protocols and technical information for the effective

use of Fluorescent Brightener 71 in yeast research.

Physicochemical and Spectral Properties
Fluorescent Brightener 71 is a water-soluble compound that absorbs light in the near-UV range

and emits blue fluorescence.[5] Its spectral properties are well-suited for standard fluorescence

microscopy.
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Property Value Reference

Synonyms

Calcofluor White (CFW),

Fluorescent Whitening Agent

28

[6]

CAS Number 16090-02-1 [7]

Molecular Formula C₄₀H₃₈N₁₂Na₂O₈S₂ [5]

Molecular Weight 924.91 g/mol [5]

Excitation Maximum (λex) ~347-355 nm [4][5][8]

Emission Maximum (λem) ~433-442 nm [5][8]

Appearance Pale yellow solid [5]

Solubility
Water, DMSO (slightly),

Methanol (very slightly, heated)
[5]

Mechanism of Action
Fluorescent Brightener 71 non-covalently binds to β-1,3 and β-1,4 polysaccharides, with a

particularly high affinity for the crystalline regions of chitin.[3] In budding yeast, such as

Saccharomyces cerevisiae, chitin is concentrated in the bud scars, the primary septum

between mother and daughter cells, and to a lesser extent, distributed throughout the cell wall.

[9][10] This differential distribution allows for the clear visualization of these structures. At high

concentrations, FB-71 can interfere with the proper assembly of chitin fibrils, leading to

alterations in cell wall structure and activation of the cell wall integrity pathway.[11][12]

Applications in Yeast Cell Biology
Visualization of Yeast Cell Wall and Morphology
The most common application of FB-71 is the general staining of the yeast cell wall for

morphological analysis. It provides excellent contrast, allowing for the clear demarcation of the

cell periphery.
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Because chitin is abundant in bud scars, FB-71 staining intensity at these sites is significantly

higher than the rest of the cell wall.[9] This allows for the counting of bud scars on individual

mother cells, providing a direct measure of their replicative age.[3][13]

Quantification of Chitin Content
The fluorescence intensity of FB-71 is proportional to the amount of chitin present. This

property can be exploited to quantify changes in chitin levels in response to genetic mutations,

drug treatment, or environmental stress. This can be achieved through fluorescence

microscopy coupled with image analysis software or by flow cytometry.

Analysis of the Cell Wall Integrity (CWI) Pathway
Exposure of yeast cells to FB-71 induces cell wall stress by interfering with chitin assembly.[11]

[12] This activates the Cell Wall Integrity (CWI) signaling pathway, a conserved MAP kinase

cascade.[11][14] Researchers can use FB-71 as a tool to study the regulation and downstream

targets of this critical stress response pathway.
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Yeast Cell Wall Integrity (CWI) Pathway activated by FB-71.
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Cell Cycle Analysis
FB-71 can be used as a morphological marker in cell cycle studies. The appearance of a chitin

ring, which is brightly stained by FB-71, marks the site of bud emergence at the G1/S transition.

The subsequent formation of the septum during cytokinesis is also clearly visible. When used in

conjunction with a DNA stain, FB-71 allows for the correlation of cell wall growth and septation

with specific phases of the cell cycle.

Experimental Protocols
Protocol 1: General Staining of Yeast Cell Wall and Bud
Scars
This protocol is suitable for routine visualization of yeast cell morphology and for counting bud

scars to determine replicative age.
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Yeast Culture

Harvest Cells
(Centrifugation)

Wash Cells with Buffer
(e.g., PBS)

Resuspend in Buffer

Add Fluorescent Brightener 71
(5-25 µM final concentration)

Incubate for 20 min
(Room Temperature, protected from light)

Optional: Wash to remove
excess dye

Mount on Microscope Slide

Image using Fluorescence Microscope
(DAPI filter set)

Click to download full resolution via product page

Workflow for general yeast cell wall and bud scar staining.
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Materials:

Yeast culture (e.g., S. cerevisiae)

Phosphate-buffered saline (PBS) or other suitable buffer

Fluorescent Brightener 71 stock solution (e.g., 5 mM in water)

Microcentrifuge tubes

Microscope slides and coverslips

Fluorescence microscope with a DAPI filter set

Procedure:

Harvest approximately 1 mL of yeast culture from the exponential growth phase by

centrifugation (e.g., 3,000 x g for 3 minutes).

Discard the supernatant and wash the cells by resuspending the pellet in 1 mL of PBS.

Centrifuge again and discard the supernatant.

Resuspend the cell pellet in 500 µL of PBS.

Add FB-71 to a final concentration of 5-25 µM.[9] Mix gently by pipetting.

Incubate the cell suspension for 20 minutes at room temperature, protected from light.[9]

(Optional) To reduce background fluorescence, centrifuge the cells, remove the supernatant,

and resuspend in fresh PBS.

Pipette 5-10 µL of the stained cell suspension onto a clean microscope slide and place a

coverslip over the drop.

Visualize the cells using a fluorescence microscope equipped with a DAPI filter set

(Excitation: ~360 nm, Emission: ~430 nm).[15] Bud scars and septa will appear as brightly

fluorescent rings, while the rest of the cell wall will show a fainter fluorescence.
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Protocol 2: Quantification of Chitin Content by
Fluorescence Microscopy
This protocol outlines the steps for quantifying relative chitin content based on the fluorescence

intensity of FB-71 staining.

Stain Yeast Cells
(as in Protocol 1)

Image Acquisition
(Fixed exposure and gain settings)

Image Processing
(Background subtraction)

Cell Segmentation
(Define regions of interest - ROIs)

Measure Mean Fluorescence
Intensity per Cell/ROI

Data Analysis
(Normalize to control, statistical analysis)

Click to download full resolution via product page

Workflow for chitin quantification using fluorescence microscopy.

Materials:

Stained yeast cells (from Protocol 1)
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Fluorescence microscope with a digital camera

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

Prepare stained yeast cells as described in Protocol 1. A consistent staining time and dye

concentration are critical for quantitative comparisons.

Acquire images using a fluorescence microscope. It is crucial to use the same exposure

time, gain, and other camera settings for all samples to be compared.

Open the acquired images in an image analysis software like ImageJ.

Perform background subtraction to reduce non-specific fluorescence.

Use a thresholding tool to create a binary mask that outlines the cells (Regions of Interest -

ROIs).

Measure the mean fluorescence intensity within each ROI.

For each experimental condition, calculate the average fluorescence intensity from a large

population of cells (e.g., >100 cells).

Normalize the fluorescence intensity of the experimental samples to that of a control sample

to determine the relative change in chitin content.

Protocol 3: Cell Cycle Analysis using Flow Cytometry
This protocol describes the use of FB-71 in conjunction with a DNA stain for cell cycle analysis

by flow cytometry. FB-71 helps to identify budding cells.

Materials:

Yeast culture

70% Ethanol (ice-cold)

Sodium citrate buffer (50 mM, pH 7.2)
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RNase A solution (10 mg/mL)

DNA stain (e.g., SYTOX Green or Propidium Iodide)

Fluorescent Brightener 71

Flow cytometer with UV and 488 nm lasers

Procedure:

Harvest and fix yeast cells by resuspending the cell pellet in ice-cold 70% ethanol and

incubating for at least 1 hour at 4°C.

Wash the fixed cells with sodium citrate buffer.

Treat the cells with RNase A to degrade RNA.

Resuspend the cells in sodium citrate buffer containing the DNA stain (e.g., SYTOX Green)

and Fluorescent Brightener 71 (e.g., 10 µM).

Incubate as required for the DNA stain.

Analyze the samples on a flow cytometer. Use the 488 nm laser to excite the DNA stain and

the UV laser to excite FB-71.

Gate on single cells using forward and side scatter.

Analyze the DNA content histogram to identify G1, S, and G2/M populations.

Correlate the FB-71 fluorescence with the DNA content to analyze cell wall synthesis in

different cell cycle phases. Budding cells (S and G2/M phases) will exhibit higher FB-71

fluorescence at the bud neck.

Troubleshooting and Considerations
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Issue Possible Cause Suggested Solution

Weak or No Fluorescence

- Insufficient dye concentration

or incubation time.- Dye

degradation.

- Increase FB-71 concentration

or incubation time.- Use a

fresh dilution of the dye. Store

stock solution protected from

light.

High Background

Fluorescence
- Excess unbound dye.

- Include an optional washing

step after incubation (Protocol

1, step 6).- Use a mounting

medium with an anti-fade

reagent.

Photobleaching
- Prolonged exposure to

excitation light.

- Minimize exposure time

during image acquisition.- Use

a neutral density filter to

reduce illumination intensity.-

Use an anti-fade mounting

medium.

Inconsistent Staining

- Variation in cell density or

growth phase.- Incomplete

resuspension of cells.

- Use cells from the same

growth phase for

comparisons.- Ensure the cell

pellet is fully resuspended at

each step.

Cellular Toxicity
- High concentrations of FB-71

can affect cell growth.

- Use the lowest effective

concentration for staining live

cells.- For endpoint assays,

toxicity may not be a concern.

Safety and Handling
Fluorescent Brightener 71 is generally considered to have low acute toxicity.[15] However, as

with all laboratory chemicals, appropriate personal protective equipment, including gloves and

safety glasses, should be worn.[15] Avoid inhalation of dust if handling the solid form.[15]

Dispose of the chemical and stained samples according to local regulations. For detailed safety

information, refer to the manufacturer's Safety Data Sheet (SDS).[1][5][15]
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Compatibility with Other Fluorophores
Fluorescent Brightener 71, with its UV excitation and blue emission, is spectrally compatible

with commonly used green and red fluorescent proteins and dyes. It can be used for multi-color

imaging with fluorophores such as GFP (Green Fluorescent Protein) and RFP (Red

Fluorescent Protein), as their excitation and emission spectra do not significantly overlap.

When performing multi-color imaging, it is important to use appropriate filter sets to minimize

bleed-through between channels.

Conclusion
Fluorescent Brightener 71 is a versatile and powerful tool for the study of yeast cell biology. Its

specific binding to chitin enables the detailed visualization and quantification of cell wall

structures. The protocols and information provided in these application notes offer a

comprehensive guide for researchers to effectively utilize FB-71 in their studies of yeast

morphology, cell cycle, and cell wall dynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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